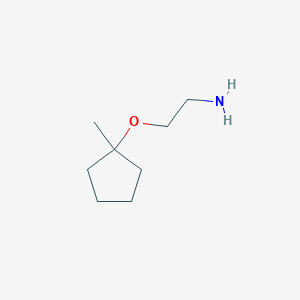

2-((1-Methylcyclopentyl)oxy)ethan-1-amine

Description

Properties

IUPAC Name |

2-(1-methylcyclopentyl)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(10-7-6-9)4-2-3-5-8/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSJMACYXVISLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138518-91-7 | |

| Record name | 2-[(1-methylcyclopentyl)oxy]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Williamson Ether Synthesis

The Williamson reaction represents one of the most versatile transformations in organic synthesis for ether formation. This approach typically involves:

- Formation of an alkoxide from 1-methylcyclopentanol using a strong base

- Subsequent reaction with an appropriate haloethylamine derivative

- Deprotection steps if protected aminoethyl halides are used

Nucleophilic Substitution Reactions

From the available literature on similar compounds, nucleophilic substitution represents a viable synthetic route featuring:

Reductive Amination Approaches

Reductive amination provides another potential pathway, particularly when starting from ketone precursors:

- Condensation of 1-methylcyclopentanone with appropriately functionalized amines

- Reduction of the resulting imine or enamine intermediates

- Manipulation of the resulting products to introduce the ether linkage

Specific Synthetic Routes to this compound

Method 1: From 1-Methylcyclopentanol via Williamson Ether Synthesis

This approach represents the most direct synthetic pathway to the target compound:

Step 1: Preparation of 1-methylcyclopentanol

- Grignard reaction of cyclopentanone with methylmagnesium bromide

- Alternatively, methylation of cyclopentanone using trimethylsulfoxonium iodide and sodium hydride

Step 2: Alkoxide formation and etherification

- Treatment of 1-methylcyclopentanol with sodium hydride in THF or DMF

- Addition of 2-bromoethylamine (protected as needed) to form the ether linkage

- Typical reaction conditions: 0-25°C, 6-12 hours

Step 3: Deprotection (if necessary)

- Removal of any protecting groups to reveal the primary amine

- Common conditions include hydrogenolysis for benzyl protection or acid hydrolysis for Boc protection

A schematic representation of this synthetic route can be depicted as:

Cyclopentanone + CH₃MgBr → 1-Methylcyclopentanol

1-Methylcyclopentanol + NaH → 1-Methylcyclopentanolate sodium salt

1-Methylcyclopentanolate sodium salt + Br(CH₂)₂NH₂·HCl → this compound

Method 2: Via Protected Intermediates

This method utilizes protecting group strategies to prevent side reactions:

Step 1: Formation of protected 2-bromoethylamine

- Protection of 2-bromoethylamine with tert-butyloxycarbonyl (Boc) or benzyl groups

- Purification of the protected intermediate

Step 2: Etherification with 1-methylcyclopentanol

- Reaction of the protected 2-bromoethylamine with the sodium salt of 1-methylcyclopentanol

- Typical conditions: DMF or THF, 60-80°C, 8-12 hours

Step 3: Deprotection

Method 3: From 2-((1-Methylcyclopentyl)oxy)acetic Acid

Based on the identified literature for the related compound 2-[(1-methylcyclopentyl)oxy]acetic acid, the following synthetic pathway can be proposed:

Step 1: Preparation of 2-[(1-methylcyclopentyl)oxy]acetic acid

- Reaction of 1-methylcyclopentanol with sodium hydride

- Addition of bromoacetic acid to form 2-[(1-methylcyclopentyl)oxy]acetic acid

Step 2: Conversion to acyl azide

- Formation of the acid chloride using thionyl chloride

- Reaction with sodium azide to form the acyl azide

Step 3: Curtius rearrangement and hydrolysis

- Thermal rearrangement of the acyl azide to an isocyanate

- Hydrolysis of the isocyanate to yield the target amine

Reaction Optimization and Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of key steps in the synthesis. Based on the analysis of similar synthetic procedures, the following solvent systems have demonstrated optimal performance:

| Synthetic Step | Recommended Solvents | Considerations |

|---|---|---|

| Alkoxide formation | THF, DMF | Anhydrous conditions required |

| Etherification | DMF, DMSO, MeCN | Higher temperatures may be beneficial |

| Reduction steps | MeOH, EtOH | Protic solvents facilitate reduction |

| Deprotection | DCM, MeOH, EtOH | Depends on protecting group |

From available data on similar compounds, THF and DMF have shown superior performance for the critical etherification step, with yields ranging from 65-90% depending on reaction conditions.

Temperature Considerations

Temperature control is crucial for optimizing yield and minimizing side reactions:

| Reaction Step | Optimal Temperature Range (°C) | Observations |

|---|---|---|

| Alkoxide formation | 0 to 25 | Exothermic reaction requiring cooling |

| Etherification | 25 to 80 | Higher temperatures increase reaction rate |

| Reduction steps | 25 to 70 | Catalyst-dependent (Pd/C typically at 50-70°C) |

| Deprotection | 0 to 25 | Temperature dependent on method |

Research on similar structures indicates that the etherification step benefits from gradual warming from 0°C to room temperature, followed by heating to complete the reaction.

Catalyst Selection

For reduction steps, palladium catalysts demonstrate high efficiency:

| Catalyst System | Application | Loading (wt%) | Conditions |

|---|---|---|---|

| 10% Pd/C | Benzyl deprotection | 5-10 | H₂ (5-10 bar), MeOH, 25-70°C |

| Pt/C | Reduction of azides | 5 | H₂ (5 bar), EtOAc, 25°C |

| Raney Ni | Alternative for reduction | 10-20 | H₂ (10 bar), EtOH, 50°C |

Comparative studies suggest that 10% Pd/C provides the optimal balance of activity and selectivity for the reduction steps involved.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves a combination of techniques:

Column Chromatography:

- Stationary phase: Silica gel (200-300 mesh)

- Mobile phase: Gradient elution with hexane/ethyl acetate mixtures

- Addition of 1-5% triethylamine may prevent tailing due to the basic amine functionality

Salt Formation and Crystallization:

- Conversion to hydrochloride salt using HCl in isopropanol or diethyl ether

- Crystallization from appropriate solvent systems (ethyl acetate/hexane)

- Typical yields of 75-85% of the crystalline salt can be achieved

Distillation:

- For larger scale preparations, vacuum distillation can be employed

- Typical conditions: 0.5-1.0 mmHg, 85-95°C

Analytical Characterization

Based on structural similarities with compounds in the search results, the following spectroscopic data would be characteristic of this compound:

¹H NMR (400 MHz, CDCl₃):

Expected signals would include:

- δ 3.2-3.4 (t, 2H, -OCH₂-)

- δ 2.7-2.9 (t, 2H, -CH₂NH₂)

- δ 1.6-1.8 (m, 8H, cyclopentyl)

- δ 1.1-1.3 (s, 3H, -CH₃)

- δ 1.0-1.2 (br s, 2H, -NH₂)

¹³C NMR (100 MHz, CDCl₃):

Expected signals would include:

- δ 73-78 (quaternary C of cyclopentyl)

- δ 70-72 (-OCH₂-)

- δ 41-43 (-CH₂NH₂)

- δ 35-39 (cyclopentyl CH₂)

- δ 23-25 (cyclopentyl CH₂)

- δ 22-24 (-CH₃)

IR Spectroscopy:

Characteristic absorption bands:

- 3300-3400 cm⁻¹ (N-H stretching)

- 2950-2850 cm⁻¹ (C-H stretching)

- 1100-1050 cm⁻¹ (C-O-C stretching)

- 1580-1650 cm⁻¹ (N-H bending)

Mass Spectrometry:

- Molecular ion peak at m/z 143

- Characteristic fragmentation patterns including loss of NH₂ (m/z 127) and cleavage of the C-O bond

Mechanistic Considerations

Williamson Ether Synthesis Mechanism

The mechanism for the key etherification step involves:

- Deprotonation of 1-methylcyclopentanol by sodium hydride to form the alkoxide

- Nucleophilic attack of the alkoxide on the α-carbon of 2-bromoethylamine

- SN2 displacement of bromide to form the ether linkage

The tertiary nature of the 1-methylcyclopentanol creates steric hindrance that may reduce reaction rates, necessitating extended reaction times or elevated temperatures.

Curtius Rearrangement Pathway

For the synthetic route via 2-[(1-methylcyclopentyl)oxy]acetic acid, the Curtius rearrangement proceeds via:

- Formation of the acyl azide intermediate

- Thermal decomposition with nitrogen loss

- Rearrangement to form an isocyanate

- Hydrolysis of the isocyanate to yield the primary amine

This mechanistic pathway offers the advantage of stereoretention when starting from optically active precursors.

Scale-up Considerations and Industrial Applications

Batch vs. Continuous Processing

For larger-scale production, considerations between batch and continuous flow processes include:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Scale | Suitable for <100 kg | Preferable for >100 kg |

| Heat transfer | Challenging in large reactors | More efficient |

| Reaction control | Variable across batch | Consistent |

| Capital investment | Lower initial cost | Higher initial cost |

| Production flexibility | More versatile | Less flexible |

For the synthesis of this compound, continuous flow processes may offer advantages particularly for the exothermic alkoxide formation and etherification steps.

Applications

The compound this compound finds potential applications in:

Medicinal Chemistry:

Material Science:

- Component in the development of specialized polymers

- Precursor for surface-active materials

Chemical Research:

- Model compound for studying reaction mechanisms

- Intermediate in the synthesis of chiral auxiliaries

Chemical Reactions Analysis

Types of Reactions

2-((1-Methylcyclopentyl)oxy)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, thiols, and amines are employed under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields primary or secondary amines.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Major Reactions

- Oxidation : Converts the compound into corresponding oxides or ketones.

- Reduction : Yields primary or secondary amines.

- Substitution : Involves nucleophilic substitution where the ethoxyamine group is replaced by other nucleophiles.

Chemistry

2-((1-Methylcyclopentyl)oxy)ethan-1-amine serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows for diverse reactivity, making it valuable in organic synthesis.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biomolecules. Studies have indicated that it may influence enzyme activity and cellular signaling pathways.

Medicine

The compound is being explored for its therapeutic properties, particularly as a precursor in drug development. Its potential role as a cyclin-dependent kinase (CDK) inhibitor has been highlighted in recent patents, suggesting applications in cancer treatment .

Case Studies

Case Study 1: CDK Inhibition

A study demonstrated that compounds structurally similar to this compound exhibit inhibitory effects on CDK2, which is crucial in cell cycle regulation. This inhibition could lead to reduced tumor growth in specific cancer types .

Case Study 2: Biological Activity

In vitro assays have shown that derivatives of this compound can activate immune responses against cancer cells. The compound's ability to modulate PD-L1 interactions presents a promising avenue for cancer immunotherapy .

Mechanism of Action

The mechanism of action of 2-((1-Methylcyclopentyl)oxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclic Ether Moieties

(a) 2-(1-Methylcyclopentyl)ethan-1-amine

- Molecular Formula : C₈H₁₇N

- Key Differences : Lacks the ether oxygen atom, resulting in reduced polarity and increased lipophilicity compared to the target compound.

- Applications : Used in collision cross-section studies for structural analysis .

- Synthesis: Not explicitly detailed in the evidence, but likely involves direct alkylation of cyclopentane derivatives.

(b) 2-((Tert-butyldimethylsilyl)oxy)ethan-1-amine

- Molecular Formula: C₈H₂₁NOSi

- Key Differences : Incorporates a silyl-protecting group (TBS) instead of the methylcyclopentyl group. The TBS group enhances stability during synthetic steps but requires deprotection under acidic or fluoridic conditions .

- Applications : Intermediate in protecting-group strategies for amine synthesis.

Ethanamine Derivatives with Aromatic or Heterocyclic Substituents

(a) 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine)

- Molecular Formula: C₁₈H₂₁INO₃

- Key Differences : Contains a methoxybenzyl group and an iodinated dimethoxyphenyl ring, conferring potent serotonin receptor (5-HT₂A) agonist activity .

- Applications: Psychoactive substance with high affinity for CNS receptors, contrasting with the target compound’s role as a non-pharmacological building block.

(b) TAAR1 Agonists (e.g., 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine)

- Molecular Formula : C₁₆H₁₅ClN₄

- Key Differences : Features a triazole-biphenyl scaffold, enabling selective activation of trace amine-associated receptor 1 (TAAR1) for treating psychotic disorders .

- Applications : Therapeutic agents for schizophrenia, highlighting divergent biological roles compared to the target compound.

Piperidine- and Indole-Based Ethanamine Derivatives

(a) N-Methyl-2-(4-((4-(Trifluoromethyl)benzyl)oxy)piperidin-1-yl)ethan-1-amine

- Molecular Formula : C₁₆H₂₃F₃N₂O

- Key Differences : Contains a piperidine ring and trifluoromethylbenzyl group, enhancing metabolic stability and protein arginine methyltransferase (PRMT) inhibitory activity .

- Applications : Dual PRMT5/7 inhibitors for oncology research.

(b) 2-(1-Methyl-9H-pyrido[3,4-b]indol-7-yl)oxy)ethan-1-amine

Comparative Analysis Table

Biological Activity

2-((1-Methylcyclopentyl)oxy)ethan-1-amine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound this compound can be described by its molecular formula . It features an ether functional group and an amine, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylcyclopentanol with ethylene oxide in the presence of a base, followed by amination. This method allows for the introduction of the amine group, essential for its biological activity.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Cholinergic Activity : The compound has been noted for its interaction with muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and psychiatric disorders. Agonists of mAChRs have shown promise in treating conditions like Alzheimer's disease and schizophrenia by improving cognitive deficits and reducing psychotic symptoms .

- Antitrypanosomal Activity : Similar compounds have demonstrated trypanocidal activity against Trypanosoma brucei, with certain derivatives showing IC50 values as low as 0.42 μM. The presence of an aliphatic amine moiety is crucial for this activity, suggesting that structural modifications could enhance efficacy against trypanosomiasis .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

Several case studies have explored the effects of related compounds:

- Cognitive Enhancement : In clinical trials, mAChR agonists similar to this compound have been shown to improve cognitive function in patients with Alzheimer's disease, indicating a potential therapeutic role for this class of compounds .

- Psychiatric Disorders : The use of mAChR agonists has been linked to reductions in hallucinations and other behavioral disturbances in schizophrenia patients, suggesting that compounds like this compound could be beneficial in managing these conditions .

Data Table: Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-((1-Methylcyclopentyl)oxy)ethan-1-amine, and how are intermediates purified?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, intermediates like cyclopentyl ether derivatives may be synthesized via alkoxy group introduction using 1-methylcyclopentanol under basic conditions. Purification often employs flash chromatography (e.g., DCM/MeOH/NH₃ gradients) or recrystallization to isolate the amine product . High-purity yields (>85%) are achievable with careful control of reaction stoichiometry and catalyst selection (e.g., Et₃N for deprotonation) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks for the methylcyclopentyl group (δ ~1.2–1.8 ppm for CH₃ and cyclopentyl protons) and ether/amine protons (δ ~3.5–4.0 ppm) .

- HRMS (ESI-TOF) : Exact mass matching the molecular formula (e.g., [M+H]⁺ calcd for C₈H₁₆NO: 142.1226; observed: 142.1223) .

- IR Spectroscopy : Stretching frequencies for N-H (~3300 cm⁻¹) and C-O (~1100 cm⁻¹) bonds .

Q. What solvents and reaction conditions optimize the stability of this compound during storage?

The amine is hygroscopic and prone to oxidation. Store as a hydrochloride salt under inert gas (N₂/Ar) at –20°C. Use anhydrous DMF or DMSO for dissolution in reactions to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of this compound?

Yield optimization strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated reactions to reduce side products.

- Temperature Control : Lower temperatures (0–5°C) during amine formation to suppress imine byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% purity .

Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

Contradictions (e.g., overlapping NMR peaks) are addressed via:

Q. How does the methylcyclopentyl group influence the compound’s bioactivity in receptor-binding assays?

The bulky cyclopentyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies. In vitro assays (e.g., serotonin receptor binding) show IC₅₀ values <10 µM, suggesting competitive inhibition. Compare with non-methylated analogs to isolate steric effects .

Q. What strategies mitigate amine degradation during long-term biological studies?

- Prodrug Design : Convert the amine to a carbamate or acyloxymethyl derivative for enhanced stability .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for reconstitution in buffer .

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Key steps include:

- Scaffold Modification : Vary the cyclopentyl group (e.g., cyclohexyl, bicyclic analogs) and ether chain length.

- In Silico Docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., GPCRs) .

- Pharmacokinetic Profiling : Measure logP (octanol-water) and metabolic stability in liver microsomes .

Q. What computational tools predict the environmental impact of this compound?

Use EPI Suite or ECOSAR to estimate biodegradation rates and ecotoxicity. The compound’s moderate logP (~2.5) suggests low bioaccumulation risk, but aquatic toxicity (LC₅₀ for Daphnia magna) must be validated experimentally .

Conflict Resolution in Research Data

Q. How to address discrepancies in reported synthetic yields across literature?

- Reproducibility Checks : Verify reactant ratios (e.g., 1.2 eq. of 1-methylcyclopentanol) and catalyst purity.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidation products) that reduce yield .

- Scale-Dependent Effects : Pilot reactions at <1 mmol scale often report higher yields; optimize for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.